![molecular formula C13H16N5O2+ B15123562 [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium is a complex organic compound with a unique structure that includes cyclopropylmethyl groups and a purinylidene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate products are then subjected to further functionalization to introduce the dioxopurinylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purinylidene core, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and meta-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties, such as stability and reactivity, make it suitable for use in coatings, polymers, and other high-performance materials.
Mécanisme D'action
The mechanism of action of [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(methylthio)propane
- Bis(methylthio)methane
- Meso-4,6-dimethyl-1,3-dithiane
Uniqueness
Compared to similar compounds, [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium stands out due to its unique structural features and reactivity. The presence of cyclopropylmethyl groups and the purinylidene core confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16N5O2+ |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
[1,3-bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium |
InChI |
InChI=1S/C13H15N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8,14H,1-6H2/p+1 |
Clé InChI |
CMYIFFSLZOXLTC-UHFFFAOYSA-O |
SMILES canonique |
C1CC1CN2C3=NC(=[NH2+])N=C3C(=O)N(C2=O)CC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)
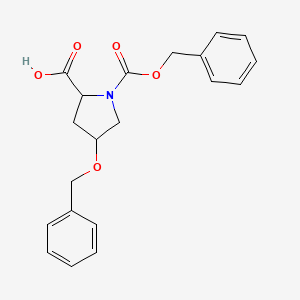
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
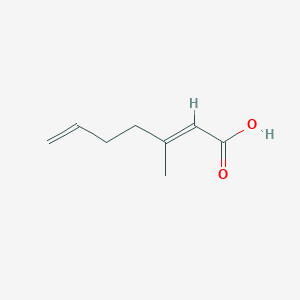
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)
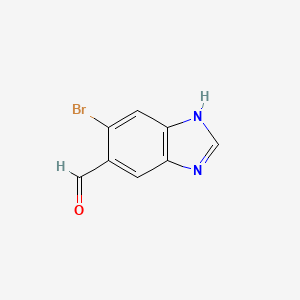
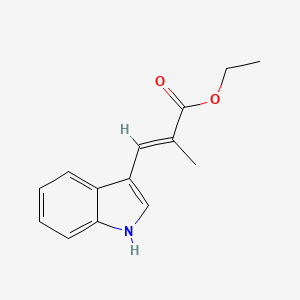
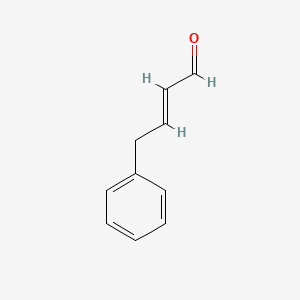
![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)

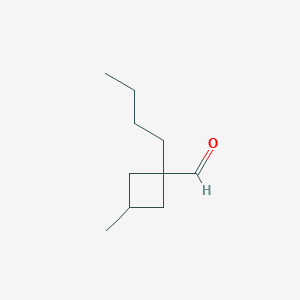

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate](/img/structure/B15123563.png)
